molecular formula C15H21N3O3 B2367139 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034232-25-0

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2367139
CAS No.: 2034232-25-0
M. Wt: 291.351
InChI Key: UEPLWBVNONSQOO-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Methoxypyrazine Moiety: This step involves the reaction of a suitable pyrazine derivative with methanol in the presence of a catalyst.

    Formation of the Piperidine Ring: This can be synthesized through a series of cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the cyclopropyl group, methoxypyrazine moiety, and piperidine ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new pharmaceuticals.

    Biology: As a tool for studying biological pathways and mechanisms.

    Industry: In the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone would depend on its specific interactions with biological targets. It may involve binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1-(3-(pyridin-2-yloxy)piperidin-1-yl)ethanone
  • 2-Cyclopropyl-1-(3-(quinolin-2-yloxy)piperidin-1-yl)ethanone

Uniqueness

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the methoxypyrazine moiety, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopropyl-1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-20-14-15(17-7-6-16-14)21-12-3-2-8-18(10-12)13(19)9-11-4-5-11/h6-7,11-12H,2-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPLWBVNONSQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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